molecular formula C10H10O4 B1214254 Scytalone CAS No. 49598-85-8

Scytalone

Cat. No. B1214254
CAS RN: 49598-85-8
M. Wt: 194.18 g/mol
InChI Key: RTWVXIIKUFSDJB-SSDOTTSWSA-N
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Description

Scytalone is a chemical compound involved in the production of fungal dihydroxynaphthalene melanin . It has a molecular formula of C10H10O4 .


Synthesis Analysis

Scytalone is synthesized by the enzyme scytalone dehydratase, which is encoded by the SCD1 gene . This gene has been isolated and characterized from the phytopathogenic fungus Bipolaris oryzae . The SCD1 gene encodes a protein that has 185 amino acids, a molecular weight of 21 kDa, and 51–75% sequence identity to other fungal scytalone dehydratases .


Molecular Structure Analysis

The molecular structure of Scytalone consists of 10 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The average mass is 194.184 Da and the monoisotopic mass is 194.057907 Da .


Chemical Reactions Analysis

Scytalone dehydratase catalyzes the chemical reaction of Scytalone, converting it to 1,3,8-trihydroxynaphthalene . This reaction is part of the melanin biosynthesis pathway in fungi .


Physical And Chemical Properties Analysis

Scytalone has a molecular formula of C10H10O4 . The average mass is 194.184 Da and the monoisotopic mass is 194.057907 Da .

Scientific Research Applications

Biosynthesis of Scytalone

Scytalone plays a crucial role in the biosynthesis of melanin in fungi. It's a derivative of tetralone, synthesized via a symmetrical aromatic intermediate, 1, 3, 6, 8-tetrahydroxynaphthalene. This process involves the incorporation of specific isotopes of hydrogen and carbon, as demonstrated in studies using [1, 2-13C2] and [2-13C, 2-2H3]-acetate. The unique coupling patterns observed in the 13C-nuclear magnetic resonance (NMR) spectrum during these studies highlight scytalone's significant role in polyketide biosynthesis (Sankawa et al., 1981).

Scytalone in Fungal Melanin Biosynthesis

Scytalone dehydratase, a key enzyme in fungal melanin biosynthesis, has been a focal point of several studies. The gene SCD1, encoding scytalone dehydratase, was isolated and characterized from Bipolaris oryzae, a phytopathogenic fungus. This gene's expression is specifically enhanced by near-ultraviolet radiation, underlining its integral role in melanin production in fungi (Kihara et al., 2004).

Scytalone in Fungal Disease and Agriculture

Scytalone's importance extends to agricultural applications, particularly in controlling fungal diseases. For instance, studies on scytalone dehydratase inhibitors, aimed at protecting rice plants from diseases like rice blast caused by Magnaporthe grisea, have been conducted. Designing these inhibitors involves understanding the interaction between scytalone dehydratase and its inhibitors at the molecular level, a knowledge crucial for developing effective fungicides (Chen et al., 1998).

Scytalone's Role in Fungal Pathogenicity

Research has also shown that scytalone is vital for the pathogenicity of certain fungi. For example, a study demonstrated that the scytalone dehydratase gene from Ophiostoma floccosum, when introduced into a non-pathogenic Colletotrichum lagenarium mutant, restored its pathogenicity and melanin production. This finding underscores scytalone's critical role in the virulence of certain fungi (Wang et al., 2001).

Mechanism of Action

The enzyme scytalone dehydratase catalyzes the chemical reaction of scytalone, converting it to 1,3,8-trihydroxynaphthalene . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .

Safety and Hazards

When handling Scytalone, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3R)-3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWVXIIKUFSDJB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC(=O)C2=C1C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2h)-one

CAS RN

49598-85-8, 59872-10-5
Record name Scytalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49598-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scytolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049598858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scytolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059872105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCYTALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MQ5L1414D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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